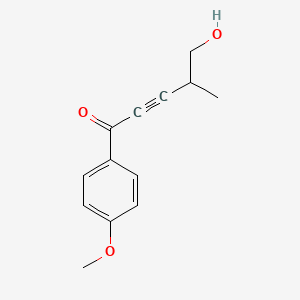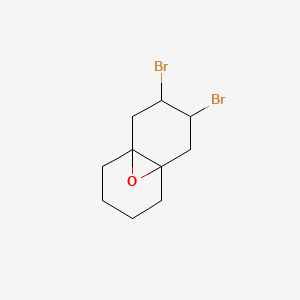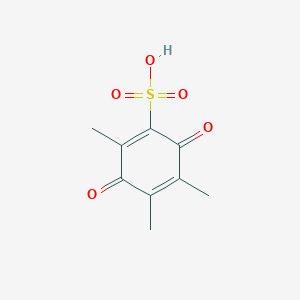
2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid is an organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid typically involves organic synthesis reactions. Specific synthetic routes and reaction conditions can vary, but they generally include the use of reagents such as N-bromosuccinimide in acetonitrile-water mixtures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar organic synthesis techniques, optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Substitution reactions can replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitrogen oxides and reducing agents. Reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: The compound can be used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, in pharmacological applications, it may interact with specific enzymes or receptors to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid: This compound has a similar structure but with different functional groups.
4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde: Another structurally related compound with distinct chemical properties.
Uniqueness
2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid is unique due to its specific arrangement of functional groups and its ability to undergo a variety of chemical reactions. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
805183-15-7 |
|---|---|
Molekularformel |
C9H10O5S |
Molekulargewicht |
230.24 g/mol |
IUPAC-Name |
2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid |
InChI |
InChI=1S/C9H10O5S/c1-4-5(2)8(11)9(15(12,13)14)6(3)7(4)10/h1-3H3,(H,12,13,14) |
InChI-Schlüssel |
XEHYYSLARNLHQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C(=C(C1=O)C)S(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


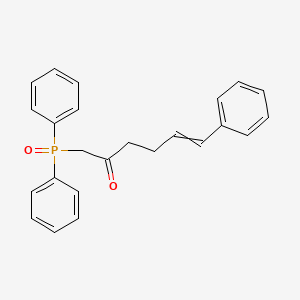

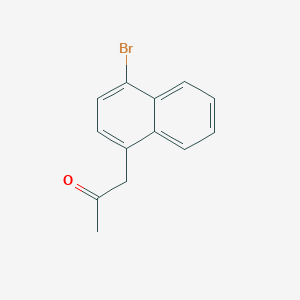
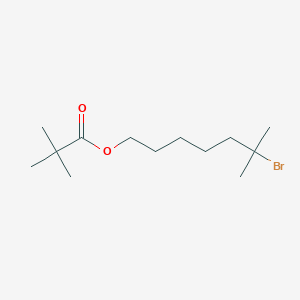
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)
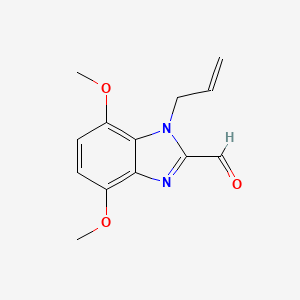
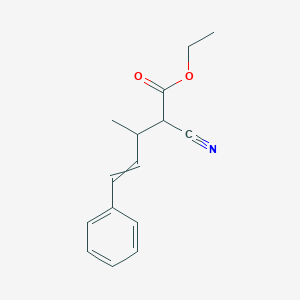
![Ethyl [(R)-diphenylmethanesulfinyl]acetate](/img/structure/B14208399.png)

![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)

